

Spectroscopic and Structural Characterization of Jangomolide: A Technical Overview

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Compound of Interest

Compound Name: Jangomolide

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Abstract: **Jangomolide** is a naturally occurring limonoid isolated from *Aglaia roxburghiana*. As a member of the Meliaceae family, this compound belongs to a class of structurally complex and biologically significant secondary metabolites. The elucidation of its intricate molecular architecture has been achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data and the methodologies employed in the characterization of **Jangomolide** and related limonoids. While the primary literature containing the specific spectral data for **Jangomolide** is not readily accessible, this document presents representative data and protocols from closely related analogues to serve as a detailed technical reference.

Introduction to Jangomolide

Jangomolide is a tetranortriterpenoid, specifically a limonoid, a class of compounds known for their wide range of biological activities. It was first isolated from the plant *Aglaia roxburghiana*. The molecular formula of **Jangomolide** is $C_{26}H_{28}O_8$. The structural elucidation of such complex natural products relies heavily on the synergistic use of one-dimensional (1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectroscopy, along with high-resolution mass spectrometry (HRMS) to confirm the elemental composition and fragmentation patterns.

Experimental Protocols

The following sections detail representative experimental procedures for the isolation and spectroscopic analysis of limonoids from *Aglaia* species, which are analogous to the methods used for **Jangomolide**.

2.1. Isolation of Limonoids from *Aglaia roxburghiana*

A general procedure for the extraction and isolation of limonoids from the plant material is as follows:

- **Extraction:** The dried and powdered plant material (e.g., leaves, bark, or seeds) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature.
- **Fractionation:** The crude ethyl acetate extract, typically rich in limonoids, is subjected to column chromatography over silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.
- **Purification:** Fractions containing compounds of interest are further purified using repeated column chromatography, often on silica gel or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

2.2. NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
- **1D NMR:** ^1H and ^{13}C NMR spectra are acquired to identify the proton and carbon environments within the molecule.
- **2D NMR:**
 - **COSY (Correlation Spectroscopy):** To establish ^1H - ^1H spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ^1H - ^{13}C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

2.3. Mass Spectrometry

High-resolution mass spectra are essential for determining the elemental composition of the molecule.

- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is commonly used.
- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 $\mu\text{g/mL}$).
- Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive or negative ion mode. The accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, or $[\text{M}-\text{H}]^-$) is measured.

Spectroscopic Data Presentation

As the specific NMR data for **Jangomolide** from its primary publication is not available, the following tables present representative ^1H and ^{13}C NMR data for a related limonoid from an *Aglaia* species to illustrate the typical chemical shifts and assignments.

Table 1: Representative ^1H NMR Data for an *Aglaia* Limonoid (in CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	3.85	d	12.5
2	2.10	m	9.5
3	5.40	s	
5	2.90	d	
6 α	2.15	dd	15.0, 4.5
6 β	1.90	m	5.0
9	2.50	d	
11 α	1.80	m	
11 β	1.65	m	1.5
12 α	1.95	m	
12 β	1.75	m	
15	5.10	s	1.5
17	5.50	s	
21	7.40	t	
22	6.35	t	1.5
23	7.45	s	
30	3.70	s	

Table 2: Representative ^{13}C NMR Data for an Aglaia Limonoid (in CDCl_3)

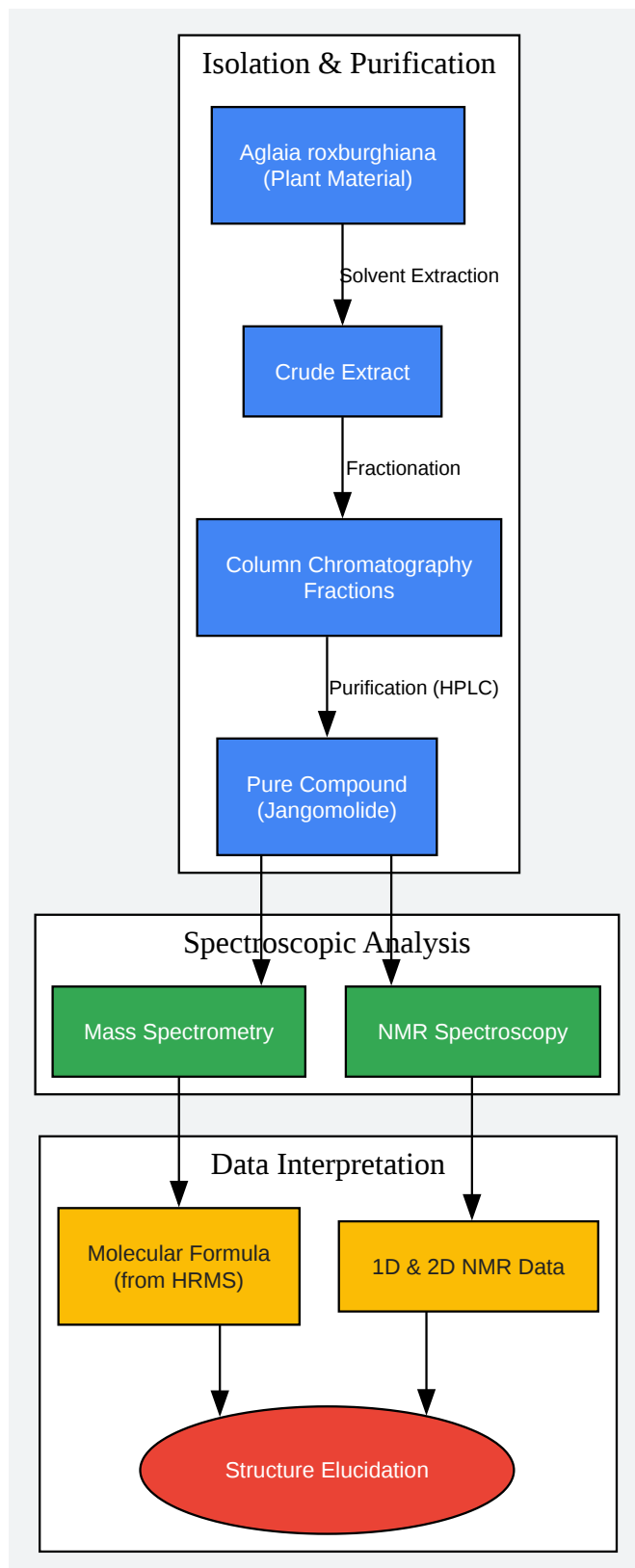
Position	δC (ppm)	Position	δC (ppm)
1	78.5	15	78.0
2	35.0	16	167.0
3	80.5	17	75.0
4	40.0	18	21.0
5	45.5	19	15.0
6	28.0	20	120.0
7	174.0	21	141.0
8	142.0	22	110.0
9	50.0	23	143.0
10	45.0	28	25.0
11	18.0	29	17.0
12	30.0	30	170.0
13	38.0	OMe	52.5
14	150.0		

Table 3: Mass Spectrometry Data for **Jangomolide**

Parameter	Value
Molecular Formula	C ₂₆ H ₂₈ O ₈
Molecular Weight	468.49 g/mol
Ionization Mode	ESI
Observed [M+H] ⁺	Data not available
Calculated [M+H] ⁺	469.1857

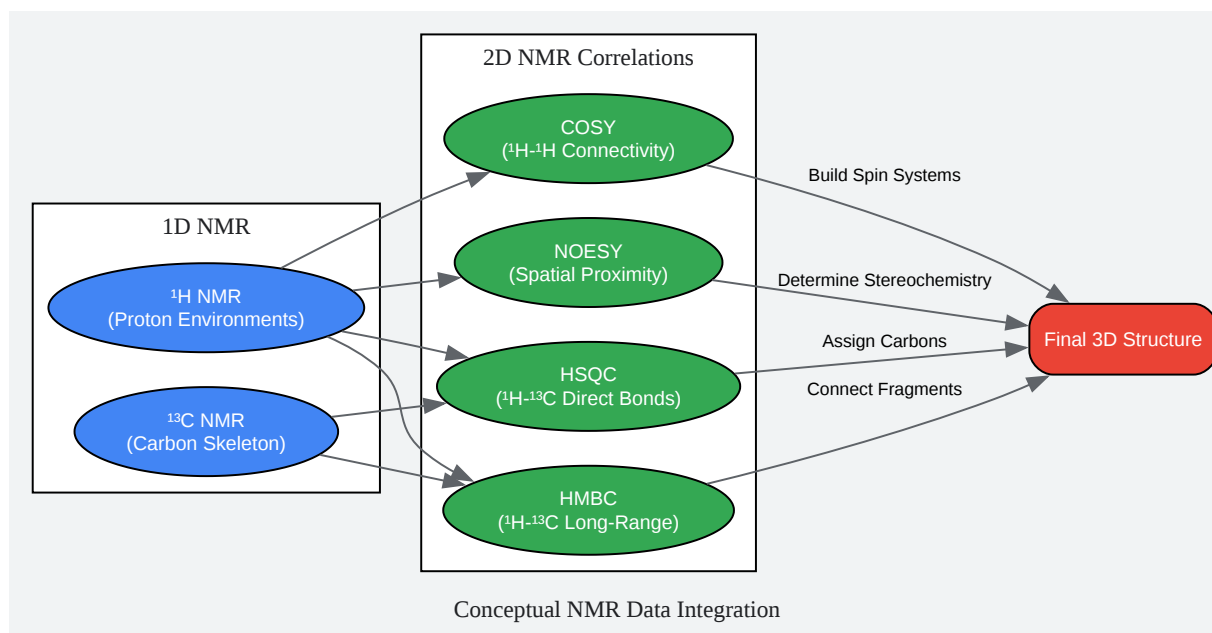
Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.



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Caption: Workflow for the isolation and structural elucidation of **Jangomolide**.

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Caption: Integration of NMR experiments for structure elucidation.

Conclusion

The structural determination of complex natural products like **Jangomolide** is a rigorous process that relies on the precise application of modern spectroscopic techniques. While the specific, original data for **Jangomolide** remains elusive in readily available literature, the established methodologies for the analysis of related limonoids from the *Aglaia* genus provide a robust framework for understanding its chemical characterization. The representative protocols and data presented herein serve as a valuable technical guide for researchers in natural product chemistry and drug discovery, illustrating the critical interplay between isolation, multi-

dimensional NMR, and high-resolution mass spectrometry in unveiling the structures of novel bioactive compounds.

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